molecular formula C21H18BrNO3S2 B11671222 (5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11671222
M. Wt: 476.4 g/mol
InChI Key: NZPYAPBYAPOBBY-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazolidinone core, which is known for its biological activity, and a bromophenoxy ethoxy benzylidene moiety, which may contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable aldehyde with a thioamide in the presence of a base.

    Introduction of the Bromophenoxy Ethoxy Benzylidene Moiety: This step involves the reaction of the thiazolidinone core with a bromophenoxy ethoxy benzaldehyde derivative under basic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone or sulfoxide.

    Reduction: The double bond in the benzylidene moiety can be reduced to form a saturated derivative.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

    Oxidation: Sulfone or sulfoxide derivatives.

    Reduction: Saturated benzylidene derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes due to its potential bioactivity.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive thiazolidinones.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of (5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is not well-documented. based on its structure, it may interact with various molecular targets such as enzymes or receptors. The thiazolidinone core is known to inhibit certain enzymes, while the bromophenoxy ethoxy benzylidene moiety may enhance its binding affinity and specificity.

Comparison with Similar Compounds

(5Z)-5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:

    (5Z)-5-{2-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a chlorine atom instead of bromine.

    (5Z)-5-{2-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but with a methyl group instead of bromine.

The uniqueness of This compound lies in the presence of the bromophenoxy group, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C21H18BrNO3S2

Molecular Weight

476.4 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H18BrNO3S2/c1-2-11-23-20(24)19(28-21(23)27)14-15-5-3-4-6-18(15)26-13-12-25-17-9-7-16(22)8-10-17/h2-10,14H,1,11-13H2/b19-14-

InChI Key

NZPYAPBYAPOBBY-RGEXLXHISA-N

Isomeric SMILES

C=CCN1C(=O)/C(=C/C2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)/SC1=S

Canonical SMILES

C=CCN1C(=O)C(=CC2=CC=CC=C2OCCOC3=CC=C(C=C3)Br)SC1=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.